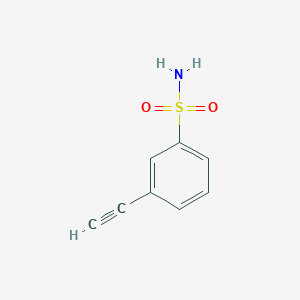

3-Ethynylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEWFHNQCHZZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

One-Pot Synthesis via Halogenated Precursors and Amine Coupling

Method Overview:

A highly efficient approach involves the one-pot synthesis starting from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl) propanoic acid derivatives. This method employs microwave irradiation to facilitate the formation of (Z)-vinyl bromides, which are subsequently converted into the corresponding alkynes.

- Starting Material: Anti-2,3-dibromo-3-(4-chlorosulfonylphenyl) propanoic acid (1).

- Reaction Conditions:

- Microwave irradiation of substrate 1 with amines (either alkyl or aryl) in dimethylformamide (DMF) or DMF-pyridine mixture.

- Use of sodium ethoxide (EtONa) as a base at 60°C for 2 hours.

- For arylamines, a combination of microwave irradiation and thermal treatment enhances conversion efficiency.

- Outcome:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Formation of intermediate | Substrate 1 + amines, MW irradiation, DMF or pyridine | ~99% | Stereoselective Z-configuration confirmed by NMR |

| Conversion to ethynyl | EtONa, 60°C, 2h | 68-72% | Applicable for various amines including sterically hindered |

Research Findings:

This method is notable for its simplicity, high selectivity, and versatility across different amines, including sterically hindered ones like N-methylaniline. Microwave-assisted synthesis significantly reduces reaction times and improves yields.

Catalytic Synthesis via Radical and Photocatalytic Pathways

Method Overview:

Recent advances utilize catalytic cycles involving radical intermediates and photocatalysis to synthesize benzene sulfonamide derivatives, which can be further elaborated into this compound.

- Homolytic cleavage of C–I bonds in suitable precursors generates trifluoromethyl radicals.

- Radical addition to 2-ethynylbenzenesulfonamide forms alkenyl radicals, which undergo oxidation to produce alkenyl cations.

- Intramolecular nucleophilic addition under basic conditions yields the sulfonamide product.

Research Findings:

This pathway offers a route to functionalized sulfonamides with high efficiency and selectivity, leveraging photocatalytic cycles and radical chemistry. It provides a flexible platform for introducing various substituents and functional groups.

Synthesis via Nucleophilic Substitution and Acetylene Formation

Method Overview:

A classical approach involves the synthesis of 3-aminophenylacetylene intermediates, which are then transformed into sulfonamides.

- Starting from m-nitrocinnamic acid, bromination yields 2,3-dibromo-3-(3-nitrophenyl)propanoic acid.

- Reduction of nitro groups using iron powder in ethanol-water mixture at 60°C produces 3-aminophenylacetylene.

- The amino-phenylacetylene is then sulfonylated with sulfonyl chlorides to produce the target sulfonamide.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | m-Nitrocinnamic acid + Br2, acetic acid | 89.7% | Mild conditions, high yield |

| Reduction | Fe powder, ethanol-water, 60°C | High | Converts nitro to amino group |

| Sulfonylation | Sulfonyl chloride, base | Variable | Produces sulfonamide derivatives |

Research Findings:

This method is advantageous for synthesizing intermediates with high purity, enabling subsequent functionalization to produce this compound with good yields.

Summary of Key Data and Comparative Analysis

| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-pot Microwave Synthesis | Anti-2,3-dibromo-3-(4-chlorosulfonylphenyl) propanoic acid | Amines, EtONa | Microwave irradiation, 60°C, 2h | 68-72% | Fast, high yield, versatile | Requires microwave equipment |

| Radical/Photocatalytic Pathway | Precursors with C–I bonds | Photocatalysts, radicals | Visible light, room temp | High | Selectivity, functional group tolerance | Complex setup |

| Nucleophilic Substitution | 3-Nitrocinnamic acid derivatives | Fe powder, sulfonyl chlorides | 60°C, standard reflux | 80-90% | High purity, straightforward | Multi-step process |

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethynylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Ethynylbenzenesulfonamide derivatives exhibit significant anticancer properties. For example, studies have shown that certain sulfonamide derivatives can inhibit the activity of carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. Inhibitors such as these can induce apoptosis in cancer cell lines, demonstrating their potential as therapeutic agents against various cancers .

Structure-Activity Relationship Studies

The optimization of this compound has been explored through structure-activity relationship (SAR) studies. These investigations aim to identify the most effective modifications to enhance biological activity while minimizing toxicity. For instance, modifications to the sulfonamide group have led to compounds with improved selectivity and potency against specific targets, such as lipoxygenases involved in inflammatory processes .

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition, particularly against carbonic anhydrase IX (CA IX). CA IX is overexpressed in many tumors and is associated with poor prognosis. Compounds derived from this compound have demonstrated selective inhibition of CA IX, with IC50 values indicating high potency . This selectivity is crucial for developing targeted therapies that minimize side effects.

Synthesis of Novel Derivatives

Electrochemical Synthesis

A notable application of this compound is its role in the electrochemical synthesis of new benzenesulfonamide derivatives. This method allows for a tunable approach where varying the electrochemical potential can yield different products. Such techniques not only enhance the efficiency of synthesis but also expand the library of available compounds for further biological evaluation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial strains. The mechanism involves inhibiting essential bacterial enzymes, thereby disrupting cellular processes necessary for growth and survival. This property positions these compounds as potential candidates for developing new antibiotics, particularly in light of rising antibiotic resistance .

Herbicidal Activity

Some derivatives of this compound have shown promising herbicidal activity, specifically targeting barnyardgrass while sparing rice plants during their germination phase. This selectivity is advantageous for agricultural applications, providing a means to control weeds without harming crops .

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | Carbonic Anhydrase IX | 10.93 | Inhibition |

| Compound B | Lipoxygenase | <50 | Antiinflammatory |

| Compound C | Bacterial Enzymes | 25 | Antimicrobial |

Table 2: Synthesis Methods for Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Electrochemical Synthesis | Tunable potential electrolysis | 85 |

| Traditional Organic Synthesis | Classical methods using coupling reactions | 70 |

Mecanismo De Acción

The mechanism of action of 3-Ethynylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the sulfonamide group can form hydrogen bonds and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 3-ethynylbenzenesulfonamide are best understood through comparison with analogous benzenesulfonamide derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Structural Interactions

- Hydrogen Bonding : N-(Benzoyl)-2-chlorobenzenesulfonamide forms inversion dimers via N–H···O bonds, enhancing crystallinity . In contrast, this compound’s linear ethynyl group minimizes intermolecular H-bonding, reducing crystalline stability but improving solubility .

- π-π Stacking : Benzoyl and nitro derivatives exhibit strong π-π interactions (centroid separation ~3.8 Å), critical for solid-state stability . Ethynyl-substituted analogs lack significant stacking due to steric hindrance .

Electronic Effects

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents increase sulfonamide’s acidity (pKa ~8–9), enhancing binding to cationic enzyme pockets .

- Electron-Donating Groups : Ethynyl (-C≡CH) exhibits moderate electron withdrawal but primarily serves as a reactive handle rather than altering electronic profiles significantly .

Actividad Biológica

3-Ethynylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

This compound exhibits biological activity primarily through inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on carbonic anhydrases (CAs), which are critical for various physiological processes, including acid-base balance and fluid secretion.

- Inhibition of Carbonic Anhydrases : Recent studies have shown that derivatives of benzenesulfonamides, including this compound, can selectively inhibit carbonic anhydrase IX (CA IX) with high potency (IC50 values ranging from 10.93 to 25.06 nM) while showing less activity against carbonic anhydrase II (CA II) . This selectivity is crucial for minimizing side effects while targeting tumor cells that express CA IX.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzenesulfonamide derivatives demonstrate significant antibacterial activity against various pathogens.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 4d | 6.72 | Escherichia coli |

| 4h | 6.63 | Staphylococcus aureus |

| 4a | 6.67 | Multiple strains |

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial efficacy .

Study on Glioblastoma Treatment

A study focused on the interaction of benzenesulfonamide derivatives with tropomyosin receptor kinase A (TrkA), a target in glioblastoma treatment, showed that certain derivatives effectively reduced cell viability in glioblastoma cell lines. The study employed dose-response assays to determine the half-maximal inhibitory concentration (IC50) for these compounds, revealing significant cytotoxic effects .

Cardiovascular Effects

Another investigation evaluated the impact of benzenesulfonamide derivatives on cardiovascular parameters using an isolated rat heart model. The study found that specific derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in managing cardiovascular conditions .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been assessed using computational models to predict absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable pharmacokinetic profiles, which are essential for therapeutic efficacy and safety .

Q & A

Q. What are the established synthetic routes for 3-Ethynylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 3-iodobenzenesulfonamide and a terminal acetylene, followed by deprotection. Key optimization steps include:

- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI for cross-coupling efficiency .

- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C to balance reactivity and side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Monitor reaction progress via TLC or HPLC, and validate purity using NMR and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ethynyl group (δ ~2.5–3.5 ppm for protons; δ ~70–90 ppm for carbons) and sulfonamide NH (δ ~7–8 ppm) .

- IR spectroscopy : Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z calculated for C₈H₇NO₂S: 181.02) .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .

- Dose-response analysis : Compare IC₅₀ values across studies using standardized metrics (e.g., MTT assay for cytotoxicity) .

- Meta-analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or methodological inconsistencies .

Q. What computational methods predict the reactivity of the ethynyl group in this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model electron density and frontier molecular orbitals (HOMO/LUMO) for alkyne reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) to rationalize inhibitory activity .

- InChI-based databases : Cross-reference PubChem CID data (e.g., CID 2734765) for analogous compounds’ reactivity profiles .

Q. How to design experiments to study structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or alkyl groups at the benzene ring to assess electronic/steric effects .

- Biological screening : Test derivatives against enzyme targets (e.g., carbonic anhydrase IX) using fluorescence-based assays .

- Data correlation : Use QSAR models to link logP, polar surface area, and IC₅₀ values .

Q. How to conduct a systematic literature review on this compound’s applications in drug discovery?

- Methodological Answer :

- Search strategy : Use PubMed and SciFinder with keywords "this compound + inhibitor + synthesis" and filter for peer-reviewed studies (2000–2025) .

- Data extraction : Tabulate biological targets (e.g., kinases, proteases), assay types, and potency metrics .

- Critical appraisal : Apply the PRISMA checklist to evaluate study quality and bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.